molecular formula C12H14N2O B2696918 N-(1-Cyano-1-methylpropyl)benzamide CAS No. 39149-36-5

N-(1-Cyano-1-methylpropyl)benzamide

Cat. No.: B2696918
CAS No.: 39149-36-5
M. Wt: 202.257
InChI Key: XQDKNFBSPFTZJL-UHFFFAOYSA-N
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Description

N-(1-Cyano-1-methylpropyl)benzamide is an organic compound with the molecular formula C12H14N2O. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of a benzamide group attached to a cyano-substituted alkyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyano-1-methylpropyl)benzamide typically involves the reaction of benzoyl chloride with N-(1-cyano-1-methylpropyl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise temperature and pressure control to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyano-1-methylpropyl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-Cyano-1-methylpropyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-Cyano-1-methylpropyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The cyano group plays a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Cyano-1-methylpropyl)acetamide
  • N-(1-Cyano-1-methylpropyl)formamide
  • N-(1-Cyano-1-methylpropyl)thiobenzamide

Uniqueness

N-(1-Cyano-1-methylpropyl)benzamide is unique due to its specific structural features, including the benzamide group and the cyano-substituted alkyl chain. These features confer distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

N-(2-cyanobutan-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-3-12(2,9-13)14-11(15)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDKNFBSPFTZJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#N)NC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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